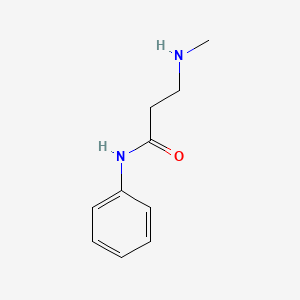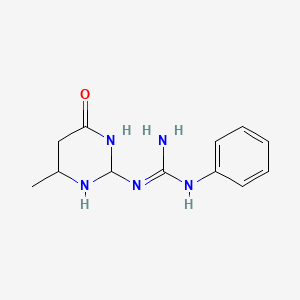![molecular formula C10H14N2Na2O8Zn B12347944 disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc](/img/structure/B12347944.png)
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc is a complex compound that belongs to the class of chelating agents. Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively “sequestering” the metal ion and preventing it from participating in unwanted chemical reactions. This compound is particularly notable for its ability to bind zinc ions, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with zinc salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired chelate complex. The reaction can be represented as follows:
EDTA+Zn2+→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to remove impurities.
化学反応の分析
Types of Reactions
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc primarily undergoes complexation reactions. These reactions involve the formation of stable complexes with metal ions, effectively sequestering the metal ions and preventing them from participating in other chemical reactions.
Common Reagents and Conditions
The common reagents used in these reactions include various metal salts (e.g., zinc chloride, zinc sulfate) and EDTA. The reactions are typically carried out in aqueous solutions, and the pH is adjusted to optimize the formation of the desired complexes.
Major Products
The major products of these reactions are stable metal chelate complexes. For example, the reaction of EDTA with zinc chloride produces this compound as the primary product.
科学的研究の応用
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in various analytical techniques, including titrations and chromatography, to sequester metal ions and improve the accuracy of measurements.
Biology: In biological research, it is used to study the role of zinc ions in various biochemical processes. It is also used in cell culture media to control the availability of zinc ions.
Medicine: The compound is used in medical research to investigate the role of zinc in various physiological and pathological processes. It is also used in the formulation of certain pharmaceuticals.
Industry: In industrial applications, it is used in water treatment processes to remove heavy metal ions and prevent scaling and corrosion in pipelines and equipment.
作用機序
The mechanism of action of disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc involves the formation of stable chelate complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing them from participating in other chemical reactions. The molecular targets of this compound are primarily metal ions, and the pathways involved include the formation of stable chelate complexes.
類似化合物との比較
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc is similar to other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). it is unique in its ability to specifically bind zinc ions with high affinity. This makes it particularly useful in applications where selective binding of zinc is required.
List of Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA)
- Nitrilotriacetic acid (NTA)
特性
分子式 |
C10H14N2Na2O8Zn |
|---|---|
分子量 |
401.6 g/mol |
IUPAC名 |
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc |
InChI |
InChI=1S/C10H16N2O8.2Na.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;/p-2 |
InChIキー |
ZZAWJUZDNQYIPJ-UHFFFAOYSA-L |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4R,5R,6S,7S,9S,10Z,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12347862.png)
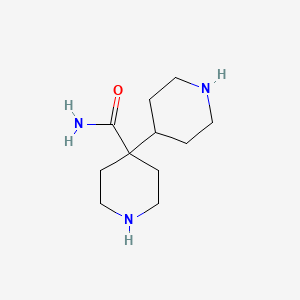
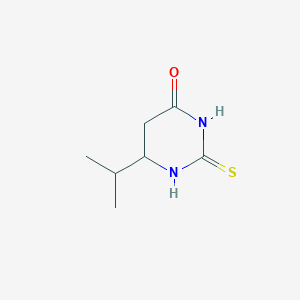
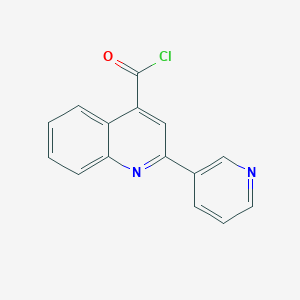
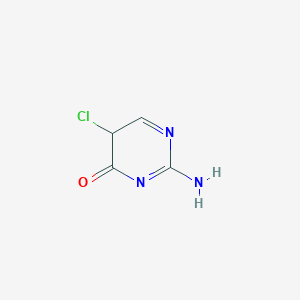
![N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12347908.png)

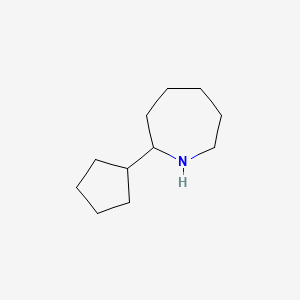

![7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12347924.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347927.png)
![3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12347932.png)
